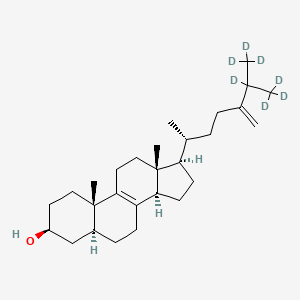
Fecosterol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fecosterol-d7 is a deuterated analogue of fecosterol, a sterol compound found in certain fungi and lichens. The molecular formula of this compound is C28H39D7O, and it has a molecular weight of 405.72 g/mol. This compound is used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
Fecosterol-d7 can be synthesized through the deuteration of fecosterol. The process involves the incorporation of deuterium atoms into the fecosterol molecule. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions ensures the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to remove any impurities and obtain this compound with high isotopic purity.
化学反应分析
Types of Reactions
Fecosterol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
科学研究应用
Fecosterol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference compound for chemical identification, qualitative, and quantitative analysis. It helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the biosynthesis of sterols in organisms.
Medicine: Used in clinical diagnostics and imaging to study metabolic disorders and diseases.
Industry: Applied in the production of deuterated compounds for various industrial applications, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of fecosterol-d7 involves its incorporation into metabolic pathways where it mimics the behavior of natural fecosterol. The deuterium atoms in this compound provide a unique advantage as they do not alter the chemical properties of the molecule but allow for detailed tracking using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to study the molecular targets and pathways involved in sterol metabolism and other biological processes.
相似化合物的比较
Fecosterol-d7 is compared with other similar sterol compounds such as:
Ergosterol: A sterol found in fungi and protozoa, used as a precursor for vitamin D2 synthesis.
Cholesterol: A sterol found in animal cell membranes, essential for maintaining cell membrane integrity and fluidity.
Sitosterol: A plant sterol with similar structure to cholesterol, used in the treatment of hypercholesterolemia.
This compound is unique due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms without altering the chemical properties of the molecule .
属性
分子式 |
C28H46O |
|---|---|
分子量 |
405.7 g/mol |
IUPAC 名称 |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18,20-22,24-25,29H,3,7-17H2,1-2,4-6H3/t20-,21+,22+,24-,25+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI 键 |
SLQKYSPHBZMASJ-QYTKNSKLSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
规范 SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)

![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
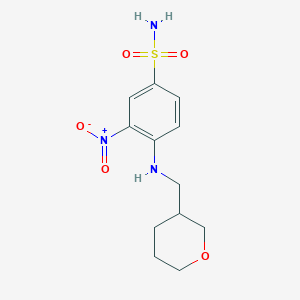
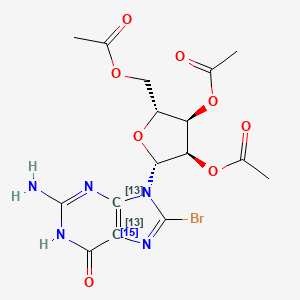


![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)

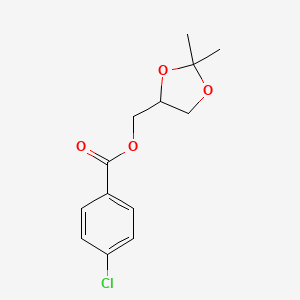
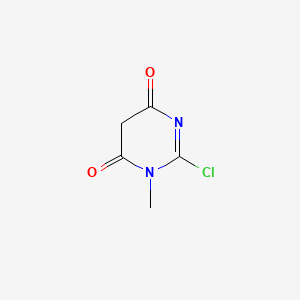
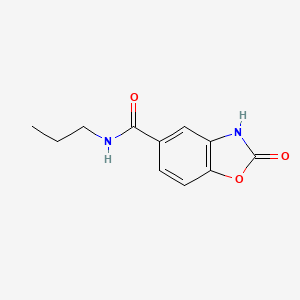
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
